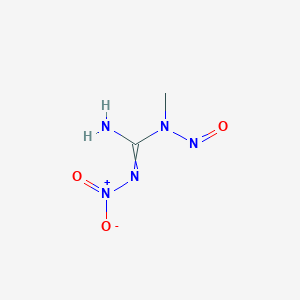

N-methyl-N\\'-nitro-N-nitrosoguanidine

描述

Significance in DNA Damage Studies

The significance of MNNG in DNA damage studies lies in its well-characterized mechanism of action as a monofunctional S_N_1 alkylating agent. nih.govnih.gov It covalently attaches methyl groups to various nucleophilic sites on the DNA molecule, with a notable preference for nitrogen and oxygen atoms on the nucleotide bases. wikipedia.orgnih.gov The primary and most studied DNA adducts formed by MNNG are O⁶-methylguanine (O⁶-MeG) and N⁷-methylguanine. wikipedia.orgoup.com While N⁷-methylguanine is the most abundant adduct, it is the formation of O⁶-methylguanine that is considered the major mutagenic and cytotoxic lesion. nih.govnih.gov

The formation of O⁶-methylguanine is particularly significant because it can lead to mispairing during DNA replication, where it incorrectly pairs with thymine (B56734) instead of cytosine. wikipedia.orgnih.gov This mispairing, if not corrected by the cell's DNA repair machinery, results in a G:C to A:T transition mutation in the subsequent round of DNA replication. wikipedia.orgnih.govnih.gov MNNG also methylates other positions on DNA bases, such as O⁴-methylthymine, which can also contribute to mutagenesis by causing A:T to G:C transitions. wikipedia.orgnih.gov

The specific types of DNA damage induced by MNNG have made it an essential tool for studying DNA repair pathways. For instance, the repair of O⁶-methylguanine is primarily carried out by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). nih.gov Studies using cells deficient in MGMT have demonstrated their hypersensitivity to the cytotoxic effects of MNNG, highlighting the critical role of this repair protein in protecting the genome from alkylating agents. oup.comnih.gov Furthermore, research has shown that other repair systems, such as the nucleotide excision repair (NER) pathway, mediated by the ABC excinuclease in Escherichia coli, also participate in the repair of MNNG-induced DNA damage. nih.govresearchgate.net The cellular response to MNNG-induced damage can also trigger apoptosis, or programmed cell death, often in a p53-dependent manner, as a mechanism to eliminate cells with heavily damaged DNA. sigmaaldrich.com

Table 1: Key DNA Adducts Formed by MNNG and Their Significance

| DNA Adduct | Site of Alkylation | Biological Consequence | Key Repair Mechanism |

|---|---|---|---|

| O⁶-methylguanine (O⁶-MeG) | Oxygen-6 of Guanine (B1146940) | Mispairs with thymine, leading to G:C → A:T transitions. wikipedia.orgnih.gov | O⁶-methylguanine-DNA methyltransferase (MGMT). nih.gov |

| N⁷-methylguanine | Nitrogen-7 of Guanine | Most abundant adduct, can lead to depurination. wikipedia.orgnih.gov | Base Excision Repair (BER) |

| O⁴-methylthymine | Oxygen-4 of Thymine | Mispairs with guanine, leading to A:T → G:C transitions. wikipedia.orgnih.gov | AlkB Homologs |

| N³-methyladenine | Nitrogen-3 of Adenine | Cytotoxic, blocks DNA replication. | AlkB Homologs, Base Excision Repair (BER) |

Role in Mutagenesis Research

MNNG's role as a potent mutagen has been fundamental to the field of mutagenesis research. wikipedia.orgmdpi.com Its ability to induce a high frequency of point mutations has made it a preferred chemical mutagen for generating mutant strains of various organisms, including bacteria, yeast, and algae, for industrial and research purposes. mdpi.comnih.govresearchgate.net

The mutagenic specificity of MNNG is a key aspect of its utility in research. The predominant mutation induced by MNNG is the G:C to A:T transition, which is a direct consequence of the formation of O⁶-methylguanine. nih.govnih.govelsevierpure.com Studies in Escherichia coli have shown that G:C to A:T transitions can account for the vast majority of MNNG-induced mutations. nih.govnih.gov For example, one study found that 261 out of 264 base substitutions were G:C to A:T transitions. nih.gov Another study analyzing mutations in the phage P22 mnt repressor gene found that 29 out of 30 MNNG-induced mutations were G:C to A:T transitions. elsevierpure.com

While G:C to A:T transitions are the most common, MNNG can also induce other types of mutations, although at a much lower frequency. These include A:T to G:C transitions, which are thought to arise from the formation of O⁴-methylthymine. wikipedia.orgnih.gov Transversions (purine to pyrimidine (B1678525) or vice versa) and frameshift mutations have also been reported but are generally rare. nih.govnih.gov The distribution of MNNG-induced mutations is not entirely random, with certain "hotspots" for mutation being observed. elsevierpure.comnih.gov Research has indicated that the local DNA sequence can influence the frequency of MNNG-induced mutations, with guanine residues preceded by a purine (B94841) (5'-R-G) being more susceptible to mutation than those preceded by a pyrimidine (5'-Y-G). nih.govnih.gov

The well-defined mutational spectrum of MNNG allows researchers to create specific genetic alterations to study gene function and cellular processes. By inducing mutations and then selecting for specific phenotypes, scientists can identify genes involved in various biological pathways. mdpi.comnih.gov This approach has been instrumental in advancing our understanding of genetics, from fundamental DNA repair mechanisms to the development of improved microbial strains for industrial applications. nih.govnih.gov

**Table 2: Mutational Specificity of MNNG in *Escherichia coli***

| Study Organism/Gene | Total Mutations Analyzed | G:C → A:T Transitions (%) | A:T → G:C Transitions (%) | Other Mutations (%) | Reference |

|---|---|---|---|---|---|

| E. coli lacI gene | 274 | 95.3 | 0.7 | 4.0 (transversions, frameshifts, deletion) | nih.gov |

| E. coli tonB gene (recA+) | 54 | 83.3 | 3.7 | 13.0 (transversion, other) | nih.gov |

| Phage P22 mnt gene in E. coli | 30 | 96.7 | 3.3 | 0 | elsevierpure.com |

| Corynebacterium glutamicum | 50 | 94.0 | 6.0 | 0 | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-methyl-2-nitro-1-nitrosoguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUNGTLZRAYYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=N[N+](=O)[O-])N)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-25-7 | |

| Record name | N-Methyl-N′-nitro-N-nitrosoguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Mechanisms of N Methyl N Nitro N Nitrosoguanidine Action

DNA Alkylation Chemistry and Adduct Formation

The interaction of MNNG with DNA is the most well-characterized aspect of its molecular action. It induces the formation of various methylated base adducts, which differ in their relative abundance, stability, and biological consequences. mdpi.com

Specificity of DNA Alkylation Sites (O6-Guanine, N7-Guanine, N3-Adenine, O4-Thymine)

MNNG methylates DNA at multiple positions, with a notable propensity for creating oxygen adducts compared to other alkylating agents like methyl methane (B114726) sulfonate (MMS). nih.govmdpi.com The predominant lesion is N7-methylguanine, but the highly mutagenic O6-methylguanine adduct is formed in significant quantities. nih.govmdpi.com

N7-methylguanine (N7-MeG): This is the most abundant adduct formed upon exposure of double-stranded DNA to MNNG, accounting for approximately 67% of the total damage. nih.govmdpi.com While plentiful, methylation at the N7 position of guanine (B1146940) is generally considered to have minor biological consequences in terms of direct mutagenicity. nih.gov However, it does destabilize the N-glycosidic bond, which can lead to depurination and the formation of an abasic site. nih.gov

O6-methylguanine (O6-MeG): This adduct constitutes about 7% of the total methylation damage by MNNG. nih.govmdpi.com Despite being less frequent than N7-MeG, O6-MeG is considered a major cytotoxic and mutagenic lesion. researchgate.netnih.gov Its formation is a critical event because O6-MeG preferentially mispairs with thymine (B56734) instead of cytosine during DNA replication. nih.govnih.gov If not repaired, this leads to G:C to A:T transition mutations. nih.govnih.gov The toxicity of this lesion is underscored by the fact that cells deficient in its repair are hypersensitive to MNNG. nih.gov

N3-methyladenine (N3-MeA): MNNG induces the formation of N3-methyladenine at a level of about 12% of the total adducts. nih.govmdpi.com N3-MeA is a cytotoxic lesion, primarily because it can act as a block to DNA polymerases during replication, which can lead to cell death. mdpi.comnih.gov

O4-methylthymine (O4-MeT): This is a less common but highly mutagenic lesion also produced by MNNG. nih.govmdpi.com Studies have indicated that O4-MeT can be even more mutagenic than O6-MeG. nih.govmdpi.com Like O6-MeG, it is a miscoding lesion that can be repaired by the O6-alkylguanine-DNA alkyltransferase (AGT) protein, although the human form of this enzyme is less efficient at repairing O4-MeT compared to O6-MeG. mdpi.comresearchgate.net

The following table summarizes the primary DNA alkylation sites and their approximate frequencies following MNNG treatment.

| DNA Adduct | Abbreviation | Approximate Frequency (%) | Primary Consequence |

| N7-methylguanine | N7-MeG | 67% | Destabilizes glycosidic bond, potential abasic site nih.gov |

| N3-methyladenine | N3-MeA | 12% | Blocks DNA replication, cytotoxic nih.govmdpi.com |

| O6-methylguanine | O6-MeG | 7% | Miscoding (pairs with T), mutagenic, cytotoxic nih.govnih.gov |

| O4-methylthymine | O4-MeT | <5% | Miscoding, highly mutagenic nih.govnih.govmdpi.com |

Influence of DNA Sequence Context on Alkylation

The distribution of MNNG-induced mutations is not random, indicating that the local DNA sequence context influences the susceptibility of specific sites to alkylation and subsequent mutagenesis. nih.gov Research using the Escherichia coli lacI gene system has demonstrated that G:C to A:T transition mutations occur at vastly different frequencies depending on the base flanking the guanine. nih.gov

Specifically, guanine residues preceded by a purine (B94841) (adenine or guanine) are significantly more likely to be mutated by MNNG than those preceded by a pyrimidine (B1678525) (cytosine or thymine). nih.gov Sites of high mutational frequency often share a 5'-R-G-N-3' sequence motif (where R is a purine and N is any base), making them mutational hotspots. nih.gov In contrast, sites with a 5'-Y-G-N-3' motif (where Y is a pyrimidine) are far less susceptible. nih.gov This defined site specificity suggests that the initial distribution of DNA damage is a primary determinant of the final mutational spectrum, as the pattern does not appear to be altered by the presence or absence of specific DNA repair systems. nih.gov

Protein Modification by N-methyl-N'-nitro-N-nitrosoguanidine

While DNA is the principal target for MNNG's mutagenic activity, the compound is also known to modify proteins, which can alter their function and contribute to cellular responses.

Functional Inactivation of Ribosomal Proteins

While MNNG's primary mechanism of disrupting protein synthesis is through damage to DNA and the subsequent creation of faulty mRNA transcripts, direct modification of ribosomal components is also a potential mechanism of action. Post-translational modifications such as methylation and acetylation are known to occur on various ribosomal proteins, regulating their function. nih.govnih.gov However, based on available research, the direct functional inactivation of ribosomal proteins by MNNG itself, as a primary cytotoxic mechanism, is not as well-documented as its effects on DNA. The disruption of ribosome function is more commonly seen as a downstream consequence of the transcriptional and translational infidelity caused by MNNG-induced DNA damage.

Nitroguanidination of Amino Acid Residues (e.g., Lysine)

In addition to methylation, MNNG can modify proteins through the transfer of its guanidino moiety. nih.gov Studies using radiolabeled MNNG have shown that the [14C]-labeled guanidino portion of the molecule covalently binds to both histone and non-histone chromosomal proteins in rat liver chromatin. nih.gov This binding was significant and occurred at higher levels than that of a related ethylating compound. nih.gov

This modification of chromosomal proteins, particularly histones, was found to have a profound functional consequence. When chromatin was reconstituted with these modified histones, its template activity for RNA synthesis by E. coli RNA polymerase increased dramatically—up to tenfold compared to chromatin reconstituted with unmodified histones. nih.gov This suggests that the nitroguanidination of chromosomal proteins can drastically alter chromatin structure, making the DNA more accessible for transcription and potentially leading to widespread dysregulation of gene expression. nih.gov

Impact on Specific Protein Function (e.g., Tropomyosin 1)

The impact of MNNG on protein function is often an indirect consequence of its potent mutagenic activity. Rather than directly modifying a protein like Tropomyosin 1 (TPM1), MNNG can induce mutations in the corresponding gene, leading to the synthesis of an altered and dysfunctional protein. wikipedia.org

Tropomyosin 1 is a critical component of the contractile system in muscle cells and the cytoskeleton in non-muscle cells. nih.gov It is an actin-binding protein that, in conjunction with the troponin complex, regulates the calcium-dependent interaction of actin and myosin during muscle contraction. nih.gov The integrity of the TPM1 protein is essential for normal cardiac function and development. Numerous studies have shown that single-residue point mutations in the TPM1 gene are associated with serious heart conditions, including hypertrophic and dilated cardiomyopathy. wikipedia.org These mutations can alter the protein's structure, its ability to bind actin, and its response to calcium, thereby impairing muscle contractility. nih.govwikipedia.org

Given that MNNG is a powerful mutagen known to cause the G:C to A:T transitions that constitute many point mutations, it can serve as an initiator of the genetic changes that lead to the functional impairment of proteins like Tropomyosin 1. Therefore, the impact of MNNG on TPM1 function is a clear example of how its primary action as a DNA-damaging agent can translate into specific cellular and physiological defects through the alteration of critical protein-coding genes.

Generation of Reactive Oxygen Species (ROS)

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) exposure leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules containing oxygen that can damage cellular components. nih.gov The production of ROS following MNNG treatment occurs in a distinct biphasic manner, involving different cellular machinery at different time points. nih.gov

The initial, rapid phase of ROS production happens within minutes of MNNG exposure, peaking at approximately 5 to 15 minutes. nih.gov This early burst of ROS is partially attributed to the activity of NADPH oxidase, an enzyme complex typically found in the plasma membrane. nih.gov Following this initial phase, a second, more sustained phase of ROS generation begins at around 30 minutes and continues to increase for up to six hours. nih.gov This late-phase ROS production originates from the mitochondria, the primary site of cellular respiration. nih.gov The generation of ROS by nitro-aromatic compounds like MNNG can occur through a one-electron reduction of the nitro group, forming an unstable nitro-radical. researchgate.net This radical can then react with molecular oxygen in a futile cycle to produce superoxide (B77818) and hydrogen peroxide, thereby regenerating the parent nitro-compound and propagating the production of ROS. researchgate.net

The oxidative stress initiated by MNNG-induced ROS has been shown to enhance DNA damage and trigger the overactivation of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov The entire cascade of events, including both phases of ROS production and subsequent cellular effects, can be counteracted by the use of antioxidants. nih.gov

Table 1: Biphasic ROS Production Induced by MNNG This table summarizes the key findings regarding the two distinct phases of Reactive Oxygen Species (ROS) generation following cellular exposure to MNNG, as detailed in studies with mouse embryonic fibroblasts.

| Phase | Onset Time | Peak Time | Cellular Source | Key Findings | Citation |

| Early Phase | 1 minute | 5-15 minutes | NADPH Oxidase (partially) | A rapid, initial burst of ROS is produced shortly after MNNG treatment. | nih.gov |

| Late Phase | 30 minutes | Increases up to 6 hours | Mitochondria | A sustained and time-dependent increase in ROS is generated by mitochondria. | nih.gov |

Induction of DNA Strand Breaks

The alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine is a potent inducer of DNA lesions, which subsequently lead to the formation of DNA strand breaks. nih.govnih.gov MNNG does not typically cause strand breaks directly upon interaction with DNA. Instead, the breaks are primarily a consequence of the cell's own DNA repair mechanisms attempting to correct the initial alkylation damage. nih.govmdpi.com

MNNG methylates DNA at several positions, with the most significant lesions being N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG). acs.orgnih.gov While N7-MeG is the most abundant adduct, the formation of O6-MeG is particularly cytotoxic and mutagenic. nih.govacs.orgnih.gov This specific adduct can mispair with thymine during DNA replication. nih.govmdpi.com

The cellular response to these adducts involves multiple DNA repair pathways, and it is the processing of these lesions that generates strand breaks:

Base Excision Repair (BER): This pathway is responsible for removing smaller N-alkyl adducts like N7-MeG and N3-MeA. elifesciences.org The process creates temporary single-strand breaks as intermediates when the damaged base is removed and the DNA backbone is cleaved before a new base is inserted. elifesciences.org

Mismatch Repair (MMR): The MMR system recognizes the O6-MeG:T mispairs that arise during replication. nih.govmdpi.comnih.gov The attempt by the MMR system to remove the incorrectly paired thymine from the newly synthesized strand is often futile, as the original O6-MeG lesion remains. mdpi.com Repeated cycles of thymine removal and re-insertion can lead to the formation of single-strand gaps that can be converted into more toxic DNA double-strand breaks (DSBs) when encountered by the replication machinery. mdpi.com Extensive MNNG-induced O6-MeG:T mispairing is known to generate DSBs, which can be identified by the phosphorylation of histone H2AX. nih.gov

The excessive formation of DNA strand breaks triggers the activation of the nuclear enzyme poly(ADP-ribose)polymerase-1 (PARP-1), a sensor of DNA nicks. nih.govnih.gov Overactivation of PARP-1 is a key step in a specific pathway of programmed cell death. nih.govnih.gov Furthermore, the ROS generated by MNNG can create an environment of oxidative stress that leads to enhanced DNA damage, further increasing the burden of strand breaks that the cell must process. nih.gov

Table 2: MNNG-Induced DNA Lesions and Repair-Mediated Strand Breaks This table outlines the primary DNA adducts formed by MNNG and the DNA repair pathways that process them, leading to the generation of DNA strand breaks.

| DNA Adduct | Repair Pathway | Consequence of Repair | Resulting Break Type | Citation(s) |

| N7-methylguanine (N7-MeG) | Base Excision Repair (BER) | Enzymatic removal of the base and cleavage of the DNA backbone creates a repair intermediate. | Single-Strand Break | acs.orgnih.govelifesciences.org |

| N3-methyladenine (N3-MeA) | Base Excision Repair (BER) | Enzymatic removal of the base and cleavage of the DNA backbone creates a repair intermediate. | Single-Strand Break | acs.orgnih.govelifesciences.org |

| O6-methylguanine (O6-MeG) | Mismatch Repair (MMR) | Futile repair cycles on O6-MeG:T mispairs destabilize DNA, leading to breaks. | Single-Strand and Double-Strand Breaks | nih.govmdpi.com |

N Methyl N Nitro N Nitrosoguanidine Induced Mutagenesis

Mutational Spectrum Analysis

The mutations induced by MNNG are not random; instead, they exhibit a characteristic spectrum dominated by specific types of base substitutions. Whole-genome sequencing and targeted gene analyses have provided precise measurements of MNNG's mutagenic preferences.

The most prominent mutational event caused by MNNG is the transition of a guanine-cytosine (G:C) base pair to an adenine-thymine (A:T) pair. nih.gov This specificity has been consistently observed across different organisms and experimental systems.

In a comprehensive genome-wide analysis of 32 E. coli strains mutagenized with MNNG, a staggering 96.6% of the 4,099 identified mutations were G:C to A:T transitions. nih.govresearchgate.net

Earlier studies on the lacI gene in Escherichia coli also demonstrated this strong bias, where 164 out of 167 characterized MNNG-induced mutations were G:C to A:T transitions. nih.gov

Research in Corynebacterium glutamicum further confirmed this trend, with 94% (47 out of 50) of identified point mutations being G:C to A:T transitions. core.ac.ukresearchgate.net This high frequency underscores the compound's specific mechanism of action. nih.govoup.com

| Organism | Gene/System Studied | Total Mutations Analyzed | G:C to A:T Transitions | Percentage | Source |

|---|---|---|---|---|---|

| E. coli | Whole-genome | 4099 | ~3959 | 96.6% | nih.govresearchgate.net |

| E. coli | lacI gene | 167 | 164 | 98.2% | nih.gov |

| C. glutamicum | Metabolic pathways | 50 | 47 | 94.0% | core.ac.ukresearchgate.net |

While significantly less frequent than G:C to A:T transitions, MNNG also induces A:T to G:C transitions. nih.gov This type of mutation is considered a relatively rare event in the MNNG mutational spectrum. nih.gov In the study of Corynebacterium glutamicum, the remaining 6% (3 out of 50) of the characterized mutations were A:T to G:C transitions. core.ac.ukresearchgate.net The generation of these mutations is attributed to the alkylation of thymine (B56734) at the O4 position, which can lead to mispairing. wikipedia.orgresearchgate.net

Molecular Basis of Mutagenic Specificity

The distinct mutational spectrum of MNNG is a direct consequence of the chemical lesions it produces in DNA and how these lesions are processed by the cellular replication machinery. The non-random nature of these mutations points to specific molecular interactions and sequence-dependent effects.

The primary cause of the high frequency of G:C to A:T transitions is the methylation of guanine (B1146940) at the O6 position, forming the lesion O6-methylguanine. asm.orgnih.gov MNNG acts as a methylating agent, transferring a methyl group to the guanine base. wikipedia.orgasm.org

This modification is highly mutagenic because O6-methylguanine preferentially pairs with thymine (T) instead of its normal partner, cytosine (C), during DNA replication. nih.gov When the DNA polymerase encounters an O6-methylguanine on the template strand, it incorrectly inserts a thymine into the newly synthesized strand. In the subsequent round of replication, this thymine then correctly pairs with an adenine, completing the G:C to A:T transition. The mutagenic effect of O6-methylguanine is so significant that its repair by the enzyme O6-alkylguanine-DNA alkyltransferase (AGT) markedly reduces the frequency of MNNG-induced mutations. nih.govnih.gov

The distribution of MNNG-induced mutations along the DNA sequence is strikingly non-random. nih.govnih.gov Instead of mutations occurring with equal probability at all G:C sites, certain positions, known as "hotspots," are mutated at significantly higher frequencies. Some G:C sites can be almost 100 times more susceptible to mutation by MNNG than the least susceptible sites. nih.gov This non-random pattern suggests that the local DNA environment plays a crucial role in modulating the likelihood of both the initial DNA damage and its subsequent conversion into a permanent mutation. nih.gov Studies have shown that this distribution is a direct reflection of the initial damage distribution and is not significantly altered by the presence of alkylation-repair systems. nih.gov

A key factor determining the non-random distribution of MNNG-induced mutations is the identity of the base immediately upstream (on the 5' side) of a target guanine residue. nih.govnih.gov Guanine residues that are preceded by a purine (B94841) (adenine or guanine) are significantly more likely to be mutated than those preceded by a pyrimidine (B1678525) (cytosine or thymine). nih.govnih.gov

This influence has been quantified in detailed studies of the E. coli lacI gene:

Guanine residues with a 5' flanking guanine (5'-GG) were, on average, nine times more likely to mutate. nih.gov

Guanine residues with a 5' flanking adenine (5'-AG) were five times more likely to mutate. nih.gov

A broader genomic analysis in E. coli confirmed this strong contextual bias, finding that MNNG mutagenesis favors guanine residues preceded by purines by a factor of five over those preceded by pyrimidines. nih.govresearchgate.net This defined site specificity, characterized by the sequence motif 5'-R-G-N-3' (where R is a purine), is the primary feature that distinguishes high-frequency mutation sites from less commonly mutated ones (5'-Y-G-N-3', where Y is a pyrimidine). nih.gov

| 5' Flanking Base Context | Relative Mutability Increase | Source |

|---|---|---|

| Purine (A or G) | ~5-fold | nih.govresearchgate.net |

| Guanine (G) | 9-fold | nih.gov |

| Adenine (A) | 5-fold | nih.gov |

| Pyrimidine (C or T) | Baseline | nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| N-methyl-N'-nitro-N-nitrosoguanidine | MNNG |

| Guanine | G |

| Cytosine | C |

| Adenine | A |

| Thymine | T |

| O6-methylguanine |

Untargeted Mutagenesis Mechanisms

Untargeted mutagenesis refers to the induction of mutations in regions of DNA that have not been directly damaged by a mutagenic agent. This phenomenon often arises from a systemic cellular stress response, such as the SOS response in bacteria or the activation of specific DNA polymerases in eukaryotes, which can lead to a genome-wide increase in mutation rates.

In human cells, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) has been shown to induce untargeted mutagenesis, with DNA polymerase ζ (pol ζ) playing a critical role. The expression of the human REV3 gene, which encodes the catalytic subunit of pol ζ, can be upregulated at the transcriptional level in response to MNNG treatment. Pol ζ is known to be involved in translesion synthesis but can also contribute to mutations on undamaged DNA templates.

Research has demonstrated that pretreating human cell lines with MNNG leads to a significant increase in untargeted mutation frequencies, ranging from a 4.5 to 5.8-fold increase compared to control groups. When the REV3 gene was blocked using antisense RNA in these MNNG-pretreated cells, the untargeted mutation frequency decreased dramatically, falling to levels nearly identical to the spontaneous mutation rates observed in untreated cells.

Table 1: Effect of REV3 Inhibition on MNNG-Induced Untargeted Mutagenesis

This table shows the untargeted mutation frequency in different human cell lines following MNNG treatment and the effect of blocking the REV3 gene.

| Cell Line | Condition | Untargeted Mutation Frequency (x 10⁻⁴) | Fold Change vs. Control |

|---|---|---|---|

| Transgenic 293 | MNNG Pretreatment | 7.37 | ~4.8 |

| MNNG Pretreatment + REV3 Blocked | 1.52 | ~1.0 | |

| Transgenic FL | MNNG Pretreatment | 27.4 | ~5.8 |

| MNNG Pretreatment + REV3 Blocked | 4.0 | ~0.8 |

In bacteria such as Escherichia coli, MNNG can induce components of the SOS response system, a well-characterized pathway for untargeted mutagenesis. The SOS response is a broad cellular reaction to DNA damage that involves the induction of over forty genes. A key event in this response is the activation of the RecA protein, which then promotes the self-cleavage of the LexA repressor, leading to the transcription of SOS genes. MNNG has been found to efficiently induce the recA gene, even at low, adaptive doses. The induction of the SOS system includes the expression of error-prone DNA polymerases, which can introduce mutations throughout the genome, not only at the sites of original DNA lesions.

Deamination of Nitrogenous Bases

Deamination is a mutagenic process involving the removal of an amino group from a nitrogenous base, which alters its base-pairing properties. For example, the deamination of cytosine produces uracil, while adenine is converted to hypoxanthine.

A potential mechanism for MNNG-induced deamination exists because MNNG can produce nitrous acid in acidic aqueous solutions. Nitrous acid is a known chemical agent that causes the deamination of DNA bases. Some studies have suggested that at a low pH, N-methyl-nitrosamides may exert mutagenic effects through deamination by nitrous acid, in addition to alkylation.

However, direct experimental studies investigating the products of MNNG's reaction with DNA have challenged the significance of deamination as a primary mutagenic mechanism. In one key study, DNA was incubated with MNNG and subsequently analyzed for products of both methylation and deamination. The results clearly showed the formation of methylated bases, including 7-methylguanine (B141273) and smaller quantities of 3-methyladenine and 1-methyladenine. Conversely, the same analysis found no evidence for the formation of xanthine or hypoxanthine, the deamination products of guanine and adenine, respectively. This lack of deamination was observed even at a pH of 5.5.

Table 2: Products of MNNG Reaction with DNA

This table summarizes the detected and non-detected products from the incubation of DNA with N-methyl-N'-nitro-N-nitrosoguanidine, highlighting the prevalence of methylation over deamination.

| Reaction Type | Product | Detected in Study |

|---|---|---|

| Methylation | 7-methylguanine | Yes |

| 3-methyladenine | Yes | |

| 1-methyladenine | Yes (in denatured DNA) | |

| Deamination | Xanthine (from Guanine) | No |

| Hypoxanthine (from Adenine) | No |

These findings indicate that while MNNG can decompose to form deaminating agents under specific chemical conditions, its direct mutagenic action on DNA is predominantly through alkylation (the addition of a methyl group), not deamination.

Dna Damage Response and Repair Pathways in N Methyl N Nitro N Nitrosoguanidine Exposure

Direct Reversal Repair Mechanisms

Direct reversal repair represents the most straightforward and error-free mechanism for repairing certain types of DNA damage. Instead of excising the damaged base and replacing it, these pathways utilize enzymes that directly reverse the modification, restoring the original base structure in a single step.

O6-methylguanine-DNA Methyltransferase (MGMT/AGT) Activity and Protection

O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT), is a crucial "suicide" enzyme that provides the primary defense against the mutagenic effects of O6-meG. nih.gov This DNA repair protein actively scans the DNA for alkyl adducts at the O6 position of guanine (B1146940). aacrjournals.org

The repair mechanism is direct and stoichiometric. MGMT identifies the O6-meG lesion and transfers the methyl group from the guanine to a cysteine residue within its own active site. nih.gov This action restores the guanine base to its correct structure but renders the MGMT protein inactive, as the cysteine modification is irreversible. The protein is then targeted for ubiquitination and degradation. Because one MGMT protein is consumed for each lesion repaired, the cell's capacity to handle this type of damage is limited by the rate of MGMT synthesis. nih.gov

By removing the methyl adduct before DNA replication, MGMT prevents the mispairing of O6-meG with thymine (B56734), which would otherwise lead to G:C to A:T transition mutations. aacrjournals.org The expression level of MGMT is a critical determinant of cellular resistance to methylating agents like MNNG. Cells with high levels of MGMT are more protected, while those with low or silenced MGMT expression, often due to promoter hypermethylation in some cancers, are more susceptible to the mutagenic and cytotoxic effects of MNNG. nih.govaacrjournals.org

Alkylated DNA Repair Protein B (AlkB) Homologs

The AlkB family of proteins represents another class of direct reversal repair enzymes that act on lesions generated by MNNG. These enzymes are Fe(II)/α-ketoglutarate-dependent dioxygenases that repair alkylated bases through oxidative demethylation. researchgate.net Unlike MGMT, which targets O6-meG, AlkB and its human homologs (ALKBH2 and ALKBH3) act on other methylation products, such as N1-methyladenine (1meA) and N3-methylcytosine (3meC). researchgate.netnih.gov

The repair process initiated by AlkB involves the oxidation of the methyl group, leading to its release as formaldehyde (B43269) and the restoration of the original base. researchgate.net Studies have shown that AlkB and its homologs have distinct substrate preferences and efficiencies. For instance, E. coli AlkB efficiently repairs 1meA and 3meC, particularly in single-stranded DNA. researchgate.netnih.gov Human homologs ALKBH2 and ALKBH3 also repair these lesions, with ALKBH2 showing a preference for double-stranded DNA, while ALKBH3 preferentially acts on single-stranded DNA and RNA. nih.govmdpi.com Research has also demonstrated that AlkB can repair 1-methylguanine (B1207432) and 3-methylthymine, with a preference for these lesions when they are in double-stranded DNA. nih.gov

Table 1: Substrate Preferences of AlkB Homologs

| Enzyme | Preferred Substrate(s) | Preferred DNA/RNA Context |

| E. coli AlkB | 1-methyladenine (1meA), 3-methylcytosine (B1195936) (3meC) | Single-stranded DNA (ssDNA) researchgate.netnih.gov |

| Human ALKBH2 | 1-methyladenine (1meA), 3-methylcytosine (3meC), 1,N6-ethenoadenine (εA) | Double-stranded DNA (dsDNA) nih.govmdpi.com |

| Human ALKBH3 | 1-methyladenine (1meA), 3-methylcytosine (3meC) | Single-stranded DNA (ssDNA) and RNA nih.govmdpi.com |

Nucleotide Excision Repair (NER) System

Nucleotide Excision Repair (NER) is a versatile pathway that repairs a wide array of DNA lesions, particularly those that are bulky and cause significant distortions to the DNA helix. wikipedia.orgmdpi.com The NER pathway operates through two sub-pathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. nih.gov

Recognition of Helical Distortions Induced by MNNG Adducts

The NER system's ability to act on a vast range of structurally unrelated lesions stems from its recognition of a common feature: the distortion of the DNA double helix. mdpi.comnih.gov Rather than identifying a specific chemical adduct, the NER machinery detects the thermodynamic destabilization and abnormal structure caused by the lesion. nih.gov

Mismatch Repair (MMR) System

The Mismatch Repair (MMR) system is essential for correcting errors that occur during DNA replication and recombination. nih.goveuropa.eu In the context of MNNG exposure, the MMR system plays a critical and somewhat paradoxical role. It does not repair the initial O6-meG lesion itself but instead recognizes the mismatch that arises when DNA polymerase incorporates thymine (T) opposite the O6-meG during replication. nih.gov

This recognition of the O6-meG:T mispair by the MMR machinery, specifically the MutSα (MSH2-MSH6) complex in eukaryotes, initiates a cascade that is central to the cytotoxicity of MNNG. nih.gov Instead of a successful repair, the MMR system can enter a futile cycle of excision and resynthesis. The MutLα complex is recruited, and the newly synthesized strand containing the thymine is excised. However, since the O6-meG lesion remains on the template strand, DNA polymerase may once again insert a thymine, leading to repeated cycles of attempted repair. nih.gov

This futile processing results in persistent single-strand gaps in the DNA. nih.gov If these gaps are not repaired before the next round of replication, they can lead to the collapse of replication forks and the formation of lethal DNA double-strand breaks (DSBs). nih.govnih.gov The accumulation of this severe damage triggers a DNA damage response mediated by kinases like ATR and ATM, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death). nih.govnih.gov Consequently, cells with a functional MMR system are sensitive to the cytotoxic effects of MNNG, while cells deficient in MMR are paradoxically more resistant, a phenomenon known as alkylation tolerance. nih.gov

Table 2: Key Proteins in the Mismatch Repair Response to MNNG

| Protein Complex | Components | Function in MNNG Response |

| MutSα | MSH2, MSH6 | Recognizes the O6-methylguanine:Thymine (O6-meG:T) mismatch during DNA replication. nih.gov |

| MutLα | MLH1, PMS2 | Recruited by MutSα; acts as an endonuclease to nick the newly synthesized DNA strand. youtube.com |

| EXO1 | Exonuclease 1 | An exonuclease that removes the segment of the new strand containing the mismatched base. youtube.com |

| PCNA | Proliferating Cell Nuclear Antigen | A sliding clamp that helps recruit MMR proteins and DNA polymerase. youtube.com |

| DNA Polymerase | e.g., Pol δ | Fills the gap created by the exonuclease. youtube.com |

Role in Recognizing MNNG-Induced Lesions

The initial recognition of DNA lesions caused by MNNG is a critical step in initiating the cellular response. While the primary O6-MeG lesion itself does not significantly distort the DNA helix, it becomes a substrate for the DNA Mismatch Repair (MMR) system after DNA replication. wikipedia.orgnih.gov During replication, DNA polymerase often mispairs the O6-MeG lesion with thymine (T), creating an O6-MeG:T mismatch. nih.gov

This mismatch is then recognized by the MutSα complex, a heterodimer consisting of the MSH2 and MSH6 proteins. pnas.org The MMR system identifies these base-base mispairs, which triggers a cascade of repair and signaling events. nih.gov Studies have shown that the MSH2-MSH6 complex is specifically responsible for recognizing the mispairs arising from polymerase errors opposite the O6-MeG lesion. nih.gov In response to MNNG treatment, MMR proteins are recruited to the nucleus to engage with the damaged DNA. nih.gov This recognition by the MMR system is not just a prelude to simple repair but is fundamental to the cytotoxic and cell cycle arrest signals that follow MNNG exposure. nih.govoup.com

Mismatch Repair Deficiency and Alkylation Tolerance

A fascinating phenomenon known as "alkylation tolerance" occurs in cells that are deficient in the Mismatch Repair (MMR) pathway. pnas.org These cells, despite accumulating MNNG-induced lesions like O6-methylguanine, show increased resistance to the cytotoxic effects of the agent. pnas.orgpnas.org This tolerance arises because a functional MMR system is paradoxically required to mediate the toxicity of MNNG. nih.govpnas.org

In MMR-proficient cells, the recognition of the O6-MeG:T mismatch by MutSα initiates a futile cycle of repair. nih.gov The MMR system removes the newly synthesized strand containing the mismatched thymine, but since the O6-MeG lesion persists on the template strand, DNA polymerase is likely to re-insert another thymine during the repair synthesis step. nih.govnih.gov This repeated, unsuccessful attempt at repair is thought to generate persistent single-strand gaps or double-strand breaks (DSBs) during subsequent rounds of replication, which are highly toxic and can trigger cell death. nih.govnih.gov

Conversely, in MMR-deficient cells (e.g., those lacking MSH2 or MSH6), this futile repair cycle is never initiated. pnas.orgnih.gov The O6-MeG:T mispairs are not recognized, the toxic secondary lesions are not generated, and the cells can continue to replicate their genomes, albeit with an increased mutation rate. pnas.org This failure to engage the MMR-dependent damage response allows the cells to survive, a state defined as alkylation tolerance. pnas.orgpnas.org

| Feature | MMR-Proficient Cells | MMR-Deficient Cells |

| Response to MNNG | Sensitive to cytotoxic effects | Exhibit alkylation tolerance (resistant) pnas.org |

| O6-MeG:T Mismatch | Recognized by MutSα (MSH2-MSH6) pnas.org | Not efficiently recognized nih.gov |

| Repair Process | Futile repair cycles lead to DNA breaks nih.govnih.gov | Futile repair cycles do not occur pnas.org |

| Cellular Outcome | Cell cycle arrest, apoptosis, or cell death oup.com | Survival with increased mutation frequency pnas.orgpnas.org |

Modulation of Cell Cycle Checkpoint Activation by MMR

The Mismatch Repair (MMR) system plays a crucial role in activating cell cycle checkpoints in response to MNNG. nih.govresearchgate.net Following exposure to MNNG, MMR-proficient cells typically arrest in the G2/M phase of the cell cycle. nih.govoup.com This arrest is dependent on a functional MMR system; cells with defects in MMR proteins like MLH1 or MSH2 fail to elicit a robust G2/M checkpoint and are defective in cell cycle arrest. nih.govresearchgate.net

The activation of this checkpoint is not immediate. For low doses of MNNG, the G2 arrest often occurs only after the cell has completed a second S-phase following treatment. oup.comcore.ac.uk This delay suggests that two rounds of DNA replication are necessary to generate the critical DNA structure that ultimately triggers the checkpoint signal. oup.com The futile repair cycles initiated by the MMR system are thought to create these signaling structures, such as single-strand gaps or double-strand breaks, which are then recognized by checkpoint kinases. core.ac.uk The MMR proteins may also act as a molecular scaffold at the damage site, helping to recruit and activate checkpoint kinases like ATM and Chk1/Chk2, thereby directly participating in the signaling cascade. nih.gov

Base Excision Repair (BER) Pathways

While the Mismatch Repair pathway is central to the cytotoxic response to MNNG, the Base Excision Repair (BER) pathway is also involved in processing the alkylation damage. nih.govwikipedia.org BER is the primary mechanism for removing small, non-helix-distorting base lesions, which include many of the adducts created by MNNG. wikipedia.orgnih.gov

The BER pathway is initiated by a specific DNA glycosylase that recognizes and excises the damaged base, leaving an apurinic/apyrimidinic (AP) site. wikipedia.orgnih.gov This AP site is then cleaved by an AP endonuclease. researchgate.net The resulting single-strand break is processed by one of two sub-pathways: short-patch BER, which replaces a single nucleotide, or long-patch BER, which synthesizes 2-10 new nucleotides. wikipedia.orgresearchgate.net Polymerases such as DNA polymerase β (Pol β) and ligases complete the repair process. wikipedia.orgresearchgate.net In the context of MNNG, BER can act on alkylated bases, and in some organisms like E. coli, the analogous nucleotide excision repair system has been shown to participate in repairing MNNG-induced damage. nih.gov The processing of these lesions by BER can lead to the formation of DNA strand breaks, which themselves are potent activators of DNA damage signaling pathways. nih.gov

Activation of DNA Damage Checkpoints and Signaling

ATM Kinase Activation in Response to DNA Alkylation

The Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response, is activated following exposure to MNNG. nih.govnih.gov Although ATM is primarily known for its role in responding to DNA double-strand breaks (DSBs), it is also a key player in the response to DNA alkylation. nih.govelsevierpure.com The activation of ATM in MNNG-treated cells appears to be a consequence of the repair process itself. nih.gov

As the MMR and BER pathways attempt to repair the MNNG-induced lesions, they create repair intermediates such as DNA strand breaks. nih.gov These breaks, even if transient, are sufficient to activate the ATM kinase. nih.gov Studies using comet assays have shown that strand breaks accumulate rapidly after MNNG treatment, coinciding with the activation of ATM and the phosphorylation of its downstream targets like p53. nih.gov Importantly, ATM activation occurs even in the absence of apoptosis-induced DNA fragmentation, indicating it is a direct result of the damage and repair process. nih.gov Cells deficient in ATM show an attenuated G2/M checkpoint response to MNNG, highlighting the kinase's importance in signaling the presence of alkylation damage. nih.gov

Chk1/Chk2 Kinase Activation

Downstream of ATM and other sensor kinases, the effector checkpoint kinases Chk1 and Chk2 are activated in response to MNNG-induced damage. nih.govnih.gov Both Chk1 and Chk2 are critical components for implementing the G2 arrest observed in MNNG-treated cells. nih.gov Their activation is triggered by the upstream DNA damage signals originating from the processed lesions. nih.govyoutube.com

MNNG exposure leads to the phosphorylation and activation of both Chk1 and Chk2. nih.govnih.gov This activation is dependent on a functional MMR system, which may facilitate the process by serving as a scaffold for these kinases at the damage site. nih.gov Once activated, Chk1 and Chk2 phosphorylate a range of downstream targets to enforce the cell cycle arrest. nih.gov A key target is the Cdc25 family of phosphatases, which are inhibited by this phosphorylation, thereby preventing the activation of cyclin-dependent kinases (CDKs) required for mitotic entry. nih.govnih.gov The activation of the ATM-Chk2 and ATR-Chk1 axes represents a core signaling network that translates the detection of MNNG-induced DNA damage into a protective cell cycle arrest. nih.govnih.gov

p53 Up-regulation and Phosphorylation

Exposure to the alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) initiates a robust DNA damage response, a critical component of which is the activation of the tumor suppressor protein p53. nih.gov Often called the "guardian of the genome," p53 is a transcription factor that regulates cell cycle progression, DNA repair, and apoptosis following genotoxic stress. youtube.com Upon MNNG-induced DNA damage, p53 protein levels are rapidly increased through post-transcriptional stabilization, and its activity is modulated by post-translational modifications, most notably phosphorylation. nih.govnih.gov

The activation of p53 is a key event in the cellular response to MNNG, triggering downstream pathways that determine the cell's fate. nih.gov Research in various cell lines has demonstrated that MNNG treatment leads to both the up-regulation of total p53 protein and its specific phosphorylation. nih.govresearchgate.net For instance, in human lymphoblastoid cell lines, MNNG exposure triggers an apoptotic response that is significantly more pronounced in cells with normal p53 function compared to those with mutant or deficient p53, highlighting the protein's central role in mediating MNNG-induced cytotoxicity. nih.gov

Phosphorylation is a primary mechanism for p53 activation. Studies have shown that MNNG-induced DNA damage leads to the phosphorylation of p53 on specific serine residues, such as Serine-15. researchgate.netnih.gov This phosphorylation can be mediated by the protein kinase Ataxia-Telangiectasia Mutated (ATM), which is activated in response to the DNA alkylation caused by MNNG. researchgate.net The involvement of ATM is underscored by experiments where inhibitors of ATM and Rad-3-related (ATR) kinases, such as wortmannin, were shown to suppress the MNNG-induced up-regulation of p53. researchgate.net In some contexts, the MNNG response involves the mismatch repair (MMR) system, which can facilitate the activation of kinases like ATM and ATR. researchgate.net However, the precise signaling cascade can be cell-type and dose-dependent.

Interestingly, the p53 response to MNNG can vary with the concentration of the agent. In HCT-116 colon cancer cells, lower concentrations that induce apoptosis are associated with an increase in p53 protein levels. nih.gov Conversely, higher concentrations that push cells into a senescence-like G0/G1 arrest are linked to a decrease in both p53 protein and its corresponding mRNA levels, suggesting a complex, concentration-dependent regulatory mechanism. nih.gov

| Key Protein/Factor | Cell Line | Role in MNNG-Induced p53 Response | Finding |

| p53 | Human Lymphoblastoid (TK-6, WTK-1) | Mediates apoptosis | MNNG triggers p53-dependent apoptosis. nih.gov |

| p53 | Human Colon Cancer (HCT-116) | Regulates cell fate (apoptosis vs. senescence) | Increased at low MNNG concentrations (apoptosis); decreased at high concentrations (G0/G1 arrest). nih.gov |

| ATM (Ataxia-Telangiectasia Mutated) | Normal Human Fibroblasts (NHF) | Kinase that phosphorylates p53 | Activated by MNNG, leading to p53 phosphorylation on Serine-15. researchgate.net |

| Phospho-p53 (Ser-15) | Normal Human Fibroblasts (NHF) | Activated form of p53 | Levels increase following MNNG treatment in an ATM-dependent manner. researchgate.net |

| Wortmannin | Normal Human Fibroblasts (NHF) | Inhibitor of ATM/ATR | Blocks the MNNG-induced up-regulation of p53. researchgate.net |

| APC (Adenomatous Polyposis Coli) | Mouse Embryonic Fibroblasts (MEF) | Downstream target of p53 | MNNG-induced APC expression is dependent on the presence of functional p53. nih.gov |

G2/M Cell Cycle Arrest Mechanisms

A primary cellular response to DNA damage caused by MNNG is the activation of cell cycle checkpoints, particularly the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis. nih.gov This arrest provides the cell with an opportunity to repair the DNA lesions. The mechanisms governing MNNG-induced G2/M arrest are multifaceted and depend on the cellular context and the extent of the damage.

At moderate levels of MNNG exposure, the establishment of the G2/M checkpoint is critically dependent on a functional DNA mismatch repair (MMR) system. nih.gov However, at higher concentrations, MNNG can trigger G2/M arrest through a pathway that bypasses the requirement for MMR. nih.gov This high-dose mechanism is also independent of ATM kinase activity, which is often a central player in DNA damage-induced G2 arrest. nih.gov Instead, the arrest relies on the ATR-Chk1 signaling pathway. nih.gov

The downstream execution of the G2/M arrest involves the inhibition of key cell cycle regulators. The ATR/Chk1 pathway leads to the inactivation of the phosphatase Cdc25C. nih.gov Cdc25C is responsible for removing an inhibitory phosphate (B84403) group from the cyclin-dependent kinase Cdc2 (also known as Cdk1). When Cdc25C is inhibited, Cdc2 remains in its inactive, phosphorylated state. nih.gov Inactive Cdc2 cannot form a complex with Cyclin B1, and this M-phase promoting factor (MPF) is therefore not activated, leading to a halt in the cell cycle before mitosis. nih.govnih.gov

In some cancer cell lines, such as human prostate carcinoma cells that lack functional p53, MNNG still effectively induces G2/M arrest. researchgate.net In these cells, the arrest is associated with the inhibition of both Cdk2 and Cdc2 kinase activities and a significant, p53-independent up-regulation of the Cdk inhibitor p21WAF1/CIP1. researchgate.net This indicates that p21 can act as a crucial effector of G2/M arrest in response to MNNG, even in the absence of its primary transcriptional regulator, p53. researchgate.net

| Key Protein/Factor | Cell Line | Role in MNNG-Induced G2/M Arrest | Finding |

| ATR (ATM and Rad-3-related) | Human Transformed Cells | Checkpoint kinase | Essential for G2 arrest in response to high-dose MNNG, acting independently of ATM. nih.gov |

| Chk1 (Checkpoint Kinase 1) | Human Transformed Cells | Checkpoint kinase | Activated by ATR; decreased Chk1 expression diminishes the G2 checkpoint response. nih.gov |

| Cdc25C | Human Transformed Cells | Activating phosphatase | Inhibited downstream of the ATR/Chk1 pathway, leading to G2 arrest. nih.gov |

| Cdc2 (Cdk1) | Human Transformed, Prostate Cancer (PC-3, DU145) | M-phase promoting kinase | Kept in an inactive state due to Cdc25C inhibition, causing arrest. nih.govresearchgate.net |

| p21WAF1/CIP1 | Prostate Cancer (PC-3, DU145) | Cdk inhibitor | Up-regulated in a p53-independent manner, contributing to the inhibition of Cdk activity. researchgate.net |

| Cyclin B1 | Human Colon Cancer (HCT-116) | Regulatory subunit of MPF | Levels increase at lower MNNG concentrations, consistent with G2/M arrest. nih.gov |

G0/G1 Cell Cycle Arrest

While lower concentrations of MNNG typically induce a G2/M arrest, exposure to higher concentrations can result in a different cell fate: a G0/G1 phase arrest that is often associated with cellular senescence. nih.gov Cellular senescence is a state of irreversible growth arrest. This response prevents the proliferation of cells that have sustained a high level of DNA damage which may be irreparable.

Studies using the HCT-116 human colon cancer cell line have clearly demonstrated this concentration-dependent switch. While lower MNNG concentrations lead to G2/M arrest and apoptosis, higher concentrations promote a senescence-like state characterized by arrest in the G0/G1 phase of the cell cycle. nih.gov This state is confirmed by the increased expression of senescence-associated β-galactosidase, a well-established biomarker for senescent cells. nih.gov

The molecular signaling underlying this G0/G1 arrest is distinct from that of the G2/M checkpoint. A key difference is the status of the p53 protein. Whereas G2/M arrest is often associated with increased p53, the senescence-like G0/G1 arrest induced by high-dose MNNG is paradoxically associated with a decrease in both p53 protein and p53 mRNA levels. nih.gov This suggests that the entry into senescence under these conditions is not driven by a canonical p53-dependent pathway.

Furthermore, other critical cell cycle regulatory proteins are also down-regulated during this G0/G1 arrest. The levels of the Cdk inhibitor p21, as well as p27, Cyclin B1, Cdc2, and the transcription factors c-Myc and max, all decrease in cells treated with higher concentrations of MNNG. nih.gov This widespread down-regulation of key cell cycle promoters and inhibitors suggests a profound shutdown of the proliferative machinery as the cell enters a state of stable growth arrest. nih.gov

| Key Protein/Factor | Cell Line | Role in MNNG-Induced G0/G1 Arrest | Finding |

| p53 | Human Colon Cancer (HCT-116) | Tumor suppressor | Levels of p53 protein and mRNA decrease during high-dose MNNG-induced G0/G1 arrest. nih.gov |

| β-galactosidase | Human Colon Cancer (HCT-116) | Senescence marker | Expression increases, confirming a senescence-like G0/G1 arrest. nih.gov |

| p21WAF1/CIP1 | Human Colon Cancer (HCT-116) | Cdk inhibitor | Levels decrease at high MNNG concentrations that induce G0/G1 arrest. nih.gov |

| p27 | Human Colon Cancer (HCT-116) | Cdk inhibitor | Levels decrease at high MNNG concentrations. nih.gov |

| c-Myc | Human Colon Cancer (HCT-116) | Transcription factor | Levels decrease at high MNNG concentrations. nih.gov |

Cellular and Molecular Signaling Perturbations Induced by N Methyl N Nitro N Nitrosoguanidine

Receptor Clustering and Signaling Interference

MNNG has been shown to induce the physical aggregation or "clustering" of critical cell surface receptors, a phenomenon that can profoundly alter their signaling functions. This effect appears to be independent of the compound's DNA-damaging properties, as it has been observed in enucleated cells, suggesting a direct interaction with the cell membrane or its components. nih.govbiorxiv.org

Treatment with MNNG leads to the clustering of the Epidermal Growth Factor Receptor (EGFR) in a manner that morphologically resembles the clustering induced by its natural ligand, epidermal growth factor (EGF). nih.govmdpi.com This effect has been observed in human amnion FL cells and is linked to the involvement of sphingolipids, particularly ceramide, which are known players in ligand-induced receptor clustering. biorxiv.org

Despite inducing this physical aggregation, MNNG's effect on EGFR's signaling activity is distinct from that of EGF. Research indicates that MNNG treatment does not trigger the autophosphorylation of key tyrosine residues (Y1068 and Y1173) in the intracellular domain of EGFR, which are crucial for downstream signaling. mdpi.com Furthermore, pre-incubation with MNNG can inhibit the autophosphorylation of EGFR that is normally induced by EGF treatment. mdpi.com This interference suggests that while MNNG can mimic the physical effect of ligand binding by causing receptor clustering, it simultaneously disrupts the proper activation of the receptor's tyrosine kinase activity. mdpi.com

Similar to its effect on EGFR, MNNG induces the clustering of the Tumor Necrosis Factor Alpha Receptor (TNFR). nih.govbiorxiv.org This has been observed in both African green monkey kidney Vero cells and human amnion FL cells. biorxiv.org The clustering of TNFR, like that of EGFR, occurs independently of genomic DNA damage, as demonstrated by its occurrence in enucleated cells. nih.govbiorxiv.org This points to a mechanism initiated at the cell surface, potentially through direct interaction with the receptor or alterations in the membrane environment. nih.gov

The impact of MNNG on the downstream Ras signaling pathway presents a complex picture with some conflicting findings in the scientific literature.

One line of research suggests an inhibitory role. Studies have shown that while MNNG induces EGFR clustering, it does not lead to the activation of Ras, a key downstream mediator. mdpi.com In fact, these studies demonstrated that pre-treating cells with MNNG could inhibit the activation of Ras that is normally caused by EGF. mdpi.com

Conversely, other research presents MNNG as a specific activator of oncogenic Ras. nih.gov In this context, MNNG has been shown to activate the Ras-MAPK pathway in a manner dependent on oncogenic Ras. nih.gov This suggests that oncogenic Ras could be a direct target for MNNG, providing a distinct mechanism for its carcinogenic properties that may be independent of its effects on EGFR phosphorylation. nih.gov Genetic mutations in the Ras gene are frequently detected in tumors induced by MNNG. nih.gov

Table 1: MNNG Impact on Ras Activation

| Finding | Cell Type/Model | Implication | Reference |

|---|---|---|---|

| Did not activate Ras; inhibited EGF-induced Ras activation. | Human amnion FL cells | MNNG interferes with normal EGFR-Ras signaling. | mdpi.com |

Activation of Intracellular Signal Transduction Pathways

Beyond interfering with receptor-proximal events, MNNG actively triggers specific intracellular signal transduction cascades, including the cAMP-PKA pathway and stress-activated MAPKs.

Low concentrations of MNNG have been found to activate the cyclic AMP (cAMP)-Protein Kinase A (PKA) signaling pathway. nih.govnih.gov This activation is significant as it can occur independently of MNNG's DNA-damaging effects. nih.gov Studies using a CRE (cAMP response element) reporter vector showed that MNNG treatment stimulates CRE-driven gene expression. nih.gov

This activation leads to the phosphorylation of the cAMP response element-binding protein (CREB) at serine-133, a key step in its activation as a transcription factor. nih.gov The activation of PKA itself was observed to peak after 60 minutes of MNNG treatment. nih.gov Interestingly, while intracellular cAMP levels were elevated after 60 minutes, significant PKA activation was also noted at 30 minutes without a corresponding rise in cAMP, suggesting a potential cAMP-independent mechanism for PKA activation by MNNG may also exist. nih.gov The activation of this pathway has been linked to the increased transcription of the DNA polymerase-beta gene, which contains a CRE motif in its promoter. nih.gov

MNNG is a potent activator of stress-activated protein kinases (SAPKs), specifically the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways. nih.govresearchgate.net The activation of both JNK and p38 has been demonstrated in C2C12 and NIH3T3 cells following MNNG stimulation. researchgate.netnews-medical.net

Research dissecting the functional consequences of this activation has shown that the JNK signaling pathway is a critical link between MNNG exposure and the transcriptional induction of the urokinase-type plasminogen activator (uPA) gene. nih.govresearchgate.net This induction is dependent on an AP1-enhancer element. researchgate.net The use of dominant-negative versions of kinases in the JNK pathway (such as MEKK1 and MKK7) and chemical inhibitors like curcumin (B1669340) successfully blocked MNNG-induced uPA transcription. nih.govnih.gov In contrast, inhibiting the p38 MAPK pathway did not prevent the MNNG-induced effect on uPA, indicating that while both pathways are activated, the JNK cascade is functionally responsible for this specific gene expression response. nih.govresearchgate.net

Table 2: MNNG-Induced Activation of Cellular Kinases

| Kinase Pathway | Observation | Cell Type(s) | Functional Outcome | Reference |

|---|---|---|---|---|

| PKA | Activated by low concentration MNNG, leading to CREB phosphorylation. | Vero cells | Increased transcription of DNA polymerase-beta. | nih.gov |

| JNK | Activated by MNNG. | C2C12, NIH3T3 cells | Mediates transcriptional induction of urokinase-type plasminogen activator (uPA). | nih.govresearchgate.net |

| p38 MAPK | Activated by MNNG. | C2C12 cells | Activation observed, but not directly linked to uPA induction in the studied context. | researchgate.net |

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone in regulating inflammation, immunity, and cell survival, is significantly activated in response to MNNG exposure. nih.govcellsignal.comnih.gov Research has demonstrated that MNNG treatment can induce the activation of NF-κB. nih.gov This activation is not an isolated event but is linked to other cellular changes, such as receptor clustering on the cell surface and alterations in sphingolipid metabolism. nih.gov

NF-κB proteins are typically held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. cellsignal.commdpi.com Upon receiving an activation signal, a cascade involving the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of IκB, freeing NF-κB to translocate to the nucleus. cellsignal.com Once in the nucleus, NF-κB dimers, such as the p50/p65 heterodimer, bind to specific DNA sequences to regulate the expression of target genes. cellsignal.commdpi.com Studies have shown that MNNG-induced translocation of the NF-κB p65 subunit into the nucleus corresponds with increased NF-κB activity. nih.gov

The significance of this pathway in MNNG-mediated effects is highlighted by findings that inhibiting the NF-κB signaling pathway can halt the progression of MNNG-induced gastric precancerous lesions. nih.gov This suggests that NF-κB activation is a critical component of the cellular response to MNNG-induced damage and a key player in the subsequent pathological developments. nih.gov

Nrf2/Hippo Signaling Pathway

The cellular response to MNNG also involves the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a primary regulator of the antioxidant defense system. nih.govnih.gov MNNG exposure can trigger oxidative stress, a condition that typically leads to the activation of Nrf2. nih.govnih.gov Once activated, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. mdpi.com This induces the expression of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), to counteract oxidative damage. mdpi.comnih.gov Evidence indicates that protective effects against MNNG-induced gastric cancer can be exerted through the Nrf2/HO-1 pathway. nih.gov

Recent research has uncovered a crosstalk between the Nrf2 pathway and the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and stemness. nih.govnih.gov Specifically, Nrf2 has been found to induce the expression of the transcriptional co-activator with PDZ-binding motif (TAZ), a key downstream effector of the Hippo pathway. nih.govnih.gov This connection suggests that MNNG-induced activation of Nrf2 could, in turn, modulate Hippo signaling through TAZ. This Nrf2/TAZ axis has been shown to propel tumorigenesis, indicating that Nrf2 not only helps cells survive stress but can also contribute to malignant transformation by activating the TAZ-mediated Hippo transcriptional program. nih.govnih.gov The interplay between Nrf2 and NF-κB is also a critical aspect of the cellular stress response, as these two pathways can modulate each other's activity. mdpi.com

Endoplasmic Reticulum (ER) Stress Induction

Exposure to MNNG is a known inducer of endoplasmic reticulum (ER) stress. nih.govacs.org The ER is a critical organelle for protein folding and lipid biosynthesis. An accumulation of unfolded or misfolded proteins in its lumen triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore homeostasis. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death.

Sphingolipid Metabolism Alterations

MNNG profoundly alters the metabolism of sphingolipids, a class of lipids that are not only structural components of cell membranes but also critical signaling molecules involved in various cellular processes. nih.govnih.govabbs.info Lipidomic studies using mass spectrometry have revealed that MNNG treatment induces significant changes in the sphingomyelin (B164518) profile of human cells. nih.govabbs.info These changes include the appearance of new sphingomyelin species, the disappearance of others, and altered concentrations of several existing species. nih.gov

A key mechanism behind these alterations is the MNNG-induced activation of sphingomyelinases, specifically acid sphingomyelinase (ASM) and neutral sphingomyelinase. nih.gov These enzymes are responsible for breaking down sphingomyelin. MNNG treatment leads to a redistribution of ASM within the cell. nih.gov The importance of this is underscored by the finding that inhibiting ASM with imipramine (B1671792) can prevent some of the MNNG-induced changes in sphingomyelin metabolism. nih.gov Furthermore, these MNNG-induced alterations in sphingolipid metabolism are directly linked to the activation of the NF-κB signaling pathway, demonstrating a clear intersection between lipid signaling and inflammatory response pathways. nih.gov

Table 1: Summary of MNNG-Induced Alterations in Sphingolipid Metabolism

| Observation | Key Findings | Associated Enzymes | Downstream Effects | Reference |

|---|---|---|---|---|

| Changes in Sphingomyelin Profile | Appearance of new sphingomyelin species and disappearance of others. Altered concentrations of several sphingomyelin molecules. | Acid Sphingomyelinase (ASM), Neutral Sphingomyelinase | Perturbation of membrane structure and signaling platforms. | nih.govabbs.info |

| Enzyme Activation and Redistribution | MNNG activates ASM and neutral sphingomyelinase. It also causes a redistribution of ASM within the cell. | Acid Sphingomyelinase (ASM), Neutral Sphingomyelinase | Increased breakdown of sphingomyelin. | nih.govnih.gov |

| Link to NF-κB Signaling | Changes in sphingolipid metabolism are associated with the activation of the NF-κB signaling pathway. | N/A | Activation of inflammatory and survival pathways. | nih.gov |

| Inhibition Effects | The ASM inhibitor imipramine prevents some MNNG-induced effects and the redistribution of ASM. The antibiotic nystatin (B1677061) can also block MNNG-induced changes in sphingolipids. | Acid Sphingomyelinase (ASM) | Partial reversal of MNNG's effects on lipid metabolism and NF-κB activation. | nih.govnih.gov |

Proteomic Profiling of Cellular Responses

To understand the global cellular response to MNNG, proteomic analyses have been employed, combining two-dimensional gel electrophoresis and mass spectrometry. acs.orgnih.gov These studies have revealed that MNNG exposure causes comprehensive and complex changes in the protein expression profile of human cells, including the induction, suppression, upregulation, and downregulation of a wide range of proteins. nih.govnih.gov

Proteomic studies have successfully identified numerous proteins affected by MNNG treatment. nih.govnih.gov In one analysis of human amnion epithelial cells, more than 80 proteins were found to be affected, with 71 of them being identified by mass spectrometry. nih.govacs.org These proteins are involved in a multitude of fundamental cellular processes. nih.gov A specific example of MNNG's effect on a key protein is the rapid, proteasome-mediated degradation of the cell cycle inhibitor p21. nih.govnih.gov This degradation is required for the efficient activation of the DNA mismatch repair system. nih.govnih.gov

Table 2: Categories of Proteins Affected by MNNG Exposure

| Cellular Process | Examples of Affected Protein Functions/Types | Reference |

|---|---|---|

| Regulation of Transcription | Zinc finger proteins and other transcription factors. | nih.govnih.gov |

| Metabolism | Enzymes involved in various metabolic pathways. | nih.gov |

| Cytoskeleton Organization | Proteins that maintain cell structure and motility. | nih.govnih.gov |

| Cell Cycle and Proliferation | Proteins that regulate cell division, such as the degradation of p21. | nih.govnih.govnih.gov |

| Signal Transduction | Proteins involved in cellular communication and signaling cascades. | nih.govnih.gov |

| Transportation | Proteins responsible for moving molecules across membranes. | nih.gov |

The extensive changes in the cellular proteome induced by MNNG present an opportunity to identify biomarkers for exposure and cellular stress. nih.govnih.gov The proteins that are consistently up- or downregulated following MNNG treatment could serve as indicators for detecting exposure to this and potentially other environmental carcinogens in human populations. acs.orgnih.gov The identification of a distinct protein signature for MNNG-induced stress could aid in monitoring exposure risk and in understanding the molecular mechanisms underlying the hazardous effects of such alkylating agents. nih.gov Further research is needed to validate these potential biomarkers and elucidate their precise roles in the cellular defensive response versus the detrimental effects of MNNG. nih.govacs.org

N Methyl N Nitro N Nitrosoguanidine and Genomic Instability

Induction of Chromosomal Aberrations

MNNG is a powerful clastogen, an agent that causes structural and numerical damage to chromosomes. nih.gov Exposure of cells to MNNG leads to a variety of chromosomal aberrations, including gaps, breaks, and exchanges. nih.gov Studies on Chinese hamster ovary (CHO) cells have shown that MNNG induces both structural and numerical chromosomal anomalies, with the frequency and type of aberration being dependent on the concentration of the chemical. nih.gov

The structural changes observed are typically of the chromatid type, which arise from breaks or exchanges. nih.gov Research has documented a range of MNNG-induced rearrangements, such as ring chromosomes, triradials, quadriradials, and dicentrics. nih.gov Interestingly, the distribution of these breaks along the chromosomes appears to be non-random, with certain chromosome bands showing a particular susceptibility to damage. nih.gov For instance, in a study on fibroblasts from sarcoma patients, specific hotspots for MNNG-induced breaks were identified at bands 1p32 and 11q23. nih.gov

Furthermore, cells from individuals with certain genetic predispositions, such as adenomatosis coli, have demonstrated heightened chromosomal instability when exposed to MNNG, exhibiting aberration frequencies approximately twice as high as control cells. nih.gov This suggests that underlying defects in cellular regulation can make chromosomes more susceptible to the damaging effects of MNNG. nih.gov

Table 1: Types of Chromosomal Aberrations Induced by MNNG An interactive table detailing the various chromosomal damages caused by MNNG, based on findings from multiple studies.

| Aberration Type | Description | Reference |

|---|---|---|

| Gaps | Achromatic lesions or unstained regions in a chromatid or chromosome. | nih.gov |

| Breaks | Discontinuities in a chromatid or chromosome, leading to fragments. | nih.gov |

| Exchanges | Rearrangements involving the rejoining of broken chromosome pieces. | nih.govnih.gov |

| Ring Chromosomes | A chromosome whose ends have fused to form a circular structure. | nih.gov |

| Dicentric Chromosomes | An abnormal chromosome with two centromeres, often resulting from the fusion of two chromosome fragments. | nih.govki.se |

| Triradials/Quadriradials | Complex exchange figures involving three or four chromosome arms. | nih.gov |

| Numerical Anomalies | Changes in the total number of chromosomes in a cell. | nih.gov |

Role in Microsatellite Instability (MSI)

Microsatellite instability (MSI) is a form of genomic hypermutability characterized by the accumulation of errors in short, repetitive DNA sequences known as microsatellites. wikipedia.org This condition arises from a deficient DNA mismatch repair (MMR) system, which is responsible for correcting errors that occur during DNA replication. wikipedia.org MNNG plays a significant role in the context of MSI by creating DNA lesions that challenge the MMR system. nih.govnih.gov

The primary lesion induced by MNNG, O6-methylguanine, can be mispaired with thymine (B56734) during DNA replication. wikipedia.org In cells with a functional MMR system, this mismatch is recognized, triggering a cell cycle arrest (typically at the G2/M checkpoint) or apoptosis. nih.govresearchgate.net This response prevents the proliferation of cells with damaged DNA. nih.gov

However, in cells with a deficient MMR system (dMMR), these MNNG-induced mismatches are not corrected. cancer.gov This allows the cells to bypass the G2 arrest and continue to divide, leading to the fixation of mutations and the expansion of genetically unstable cell clones. nih.gov This tolerance to the DNA-damaging effects of MNNG is a key characteristic of MMR-deficient cells. nih.gov The loss of MMR function, often due to mutations or epigenetic silencing (like hypermethylation of the MLH1 gene promoter), is a common event in the development of certain cancers, particularly colorectal cancer. frontiersin.orghee.nhs.uknih.gov Therefore, MNNG's ability to induce DNA lesions that are specifically targeted by the MMR system makes it a critical tool for studying and understanding the mechanisms of microsatellite instability.

Interplay with Viral Reactivation

The effects of MNNG on genomic stability can be further complicated by its interaction with latent viruses, particularly the Epstein-Barr virus (EBV). EBV, a human herpesvirus that infects a majority of the world's population, can exist in a dormant (latent) state or an active (lytic) state within host cells. nih.govnih.gov

MNNG is among the chemical agents that can induce EBV to switch from its latent phase to the lytic cycle. nih.gov This process, known as lytic reactivation, involves a cascade of viral gene expression. nih.gov Cellular stress, including the DNA damage caused by agents like MNNG, is a known trigger for this switch. nih.govnih.gov